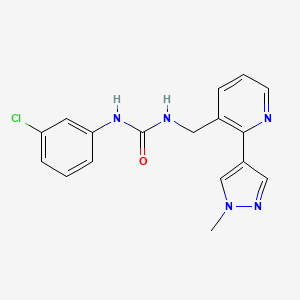

1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-23-11-13(10-21-23)16-12(4-3-7-19-16)9-20-17(24)22-15-6-2-5-14(18)8-15/h2-8,10-11H,9H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFLIFCWWRTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.

Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine: This intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives and pyrazole.

Coupling Reaction: The final step involves the reaction of 3-chlorophenyl isocyanate with 2-(1-methyl-1H-pyrazol-4-yl)pyridine in the presence of a suitable base, such as triethylamine, to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the process to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrazole derivatives, including compounds structurally similar to 1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, exhibit significant antiviral properties. For instance, certain pyrazole compounds have shown efficacy against various viruses such as influenza and HIV. These compounds work by inhibiting viral replication and interfering with viral enzyme activity, making them promising candidates for antiviral drug development .

Anticancer Properties

Studies have also highlighted the potential anticancer effects of pyrazole derivatives. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and survival suggests that it could serve as a lead compound for developing new anticancer therapies. Specific analogs have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Pesticide Development

The structural characteristics of this compound make it a candidate for pesticide formulation. Pyrazole derivatives have been investigated for their insecticidal and fungicidal properties. These compounds can disrupt metabolic processes in pests, leading to their mortality while being less harmful to non-target organisms .

Polymer Chemistry

The incorporation of pyrazole-based compounds into polymer matrices has been explored for enhancing the thermal stability and mechanical properties of materials. The unique interactions between the pyrazole moiety and polymer chains can improve the overall performance of the resulting materials in various applications, including coatings and composites .

Case Study 1: Antiviral Efficacy

A study conducted by Chen et al. demonstrated that a series of pyrazole derivatives exhibited significant antiviral activity against the influenza virus in vitro. The compound's mechanism involved inhibiting the viral polymerase complex, which is crucial for viral replication. The most potent derivative showed an IC50 value significantly lower than that of standard antiviral drugs .

Case Study 2: Anticancer Activity

In another investigation, a pyrazole derivative structurally related to this compound was tested against various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways while exhibiting minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs are listed below with their physicochemical

Key Observations:

- Substituent Effects: The target compound’s pyridinyl-pyrazole hybrid distinguishes it from analogs with thiazole (11f, 11c) or triazole (T.2) backbones. The 1-methylpyrazole group may confer metabolic stability compared to non-methylated heterocycles .

- Halogen Substitution : Chlorophenyl groups (target, 11f) are associated with enhanced receptor binding compared to methoxy or trifluoromethyl groups in other analogs .

Structure-Activity Relationship (SAR) Insights

Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity compared to fluorine (e.g., 11c) may improve cellular uptake and target engagement .

Substituent Position : The 3-chloro position on the phenyl ring is conserved in active analogs (T.2, 11f), suggesting steric compatibility with kinase active sites .

Biological Activity

The compound 1-(3-chlorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Pyrazole derivatives are known for their role in modulating kinase activities, which are critical in cancer cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.39 |

| Compound B | MCF7 (Breast Cancer) | 0.46 |

| Compound C | NCI-H460 (Lung Cancer) | 0.16 |

These findings suggest that the compound could induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:

| Study | Result |

|---|---|

| Fan et al. | Demonstrated significant reduction in inflammatory markers in vitro. |

| Li et al. | Reported inhibition of COX-2 with an IC50 of 0.95 μM. |

These results indicate that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to this compound:

- Study on Lung Cancer : A recent study assessed the effects of a closely related compound on A549 lung cancer cells, revealing a significant decrease in cell viability and induction of apoptosis at concentrations as low as 0.39 μM.

- Inflammation Model : In a murine model of inflammation, treatment with the compound led to a reduction in paw edema and decreased levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.